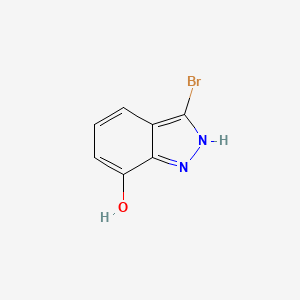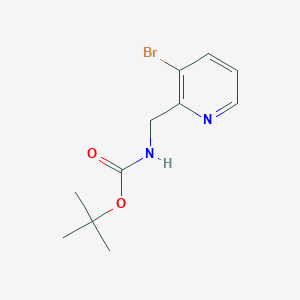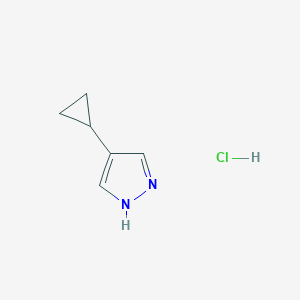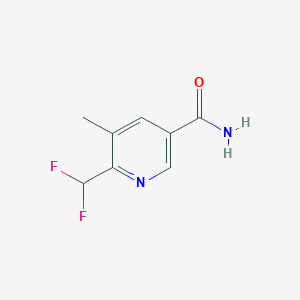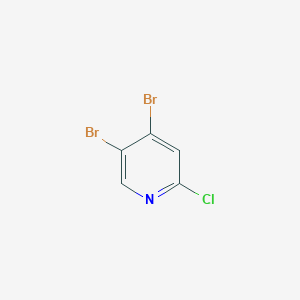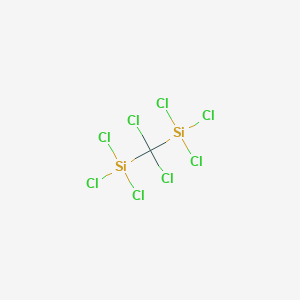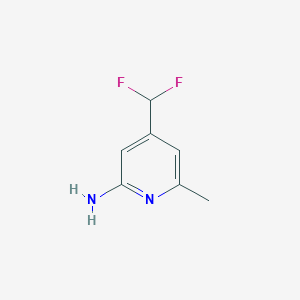
4-(Difluoromethyl)-6-methylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-6-methylpyridin-2-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DFP-1080 and has a chemical formula of C7H8F2N2. In
作用機序
The exact mechanism of action of 4-(Difluoromethyl)-6-methylpyridin-2-amine is not fully understood. However, studies have shown that this compound acts by inhibiting various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate various neurotransmitter systems in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells. In the brain, this compound has been shown to modulate various neurotransmitter systems, which may contribute to its potential use in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using 4-(Difluoromethyl)-6-methylpyridin-2-amine in lab experiments is its potential to exhibit antitumor activity against various cancer cell lines. It also has potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. However, one of the main limitations of using this compound in lab experiments is its toxicity. It has been shown to exhibit toxicity in various animal models, and further studies are needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of 4-(Difluoromethyl)-6-methylpyridin-2-amine. One direction is the development of new derivatives of this compound with improved efficacy and safety profiles. Another direction is the study of the mechanism of action of this compound in more detail to better understand its potential applications in various fields. Additionally, further studies are needed to determine the potential use of this compound in combination with other drugs for the treatment of various diseases. Finally, the development of new synthesis methods for this compound may also lead to the discovery of new derivatives with unique properties.
合成法
The synthesis of 4-(Difluoromethyl)-6-methylpyridin-2-amine involves the reaction of 4-chloro-6-methylpyridine-2-amine with difluoromethyl lithium in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified through various techniques such as column chromatography and recrystallization.
科学的研究の応用
4-(Difluoromethyl)-6-methylpyridin-2-amine has been studied extensively for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to exhibit antitumor activity against various cancer cell lines. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, this compound has been shown to have herbicidal activity against various weeds. In material science, this compound has been studied for its potential use in the synthesis of new materials with unique properties.
特性
IUPAC Name |
4-(difluoromethyl)-6-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c1-4-2-5(7(8)9)3-6(10)11-4/h2-3,7H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRUKZLLJLZVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

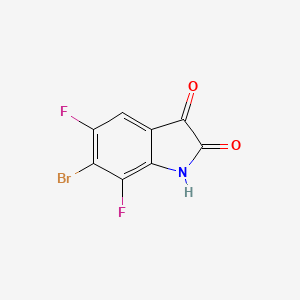

![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B6591871.png)
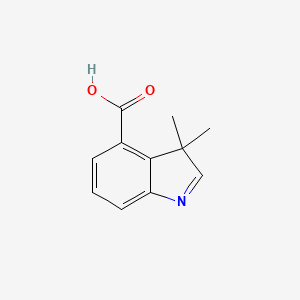
![2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine](/img/structure/B6591877.png)
